molecular formula C15H25NO B1372766 3-{[(2-Ethylhexyl)oxy]methyl}aniline CAS No. 1039311-50-6

3-{[(2-Ethylhexyl)oxy]methyl}aniline

Cat. No. B1372766
M. Wt: 235.36 g/mol
InChI Key: NNDQLCOUJBVGNL-UHFFFAOYSA-N
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Description

“3-{[(2-Ethylhexyl)oxy]methyl}aniline” is a chemical compound with the CAS Number 1039311-50-6 . It has a molecular weight of 235.37 and its IUPAC name is 3-{[(2-ethylhexyl)oxy]methyl}phenylamine . It is in liquid form .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.37 . It is in liquid form and is stored at room temperature .

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Germanium-promoted catalysts show higher activity and selectivity in the ortho-methylation of 2-ethyl aniline with methanol than pure hematite catalysts, suggesting potential applications in organic synthesis and catalysis (Valyon, Mihályi & Kalló, 1991).
  • Antimicrobial Activity :

    • Pyrazol-4-yl- and 2H-chromene-based substituted anilines, synthesized from ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, demonstrated significant antibacterial and antifungal activity, highlighting their potential in medical and pharmaceutical applications (Banoji, Angajala, Ravulapelly & Vannada, 2022).
  • DNA Binding and Antioxidant Activities :

    • Silver(I) complexes with bis(2-benzimidazolyl)aniline derivatives exhibit strong DNA-binding properties and significant antioxidant activities, suggesting their use in biochemistry and pharmacology (Wu et al., 2014).
  • Green Chemistry and Environmental Applications :

    • Sequential coupling of transesterification of cyclic carbonates with selective N-methylation of anilines catalyzed by faujasites offers an environmentally friendly synthetic pathway, contributing to the field of green chemistry (Selva, Perosa & Fabris, 2008).
  • Polymer Science :

    • Electrochemical polymerization of ring-substituted anilines, including 2- and 3-methyl aniline, provides insights into the synthesis and properties of conducting polymers, which are essential in materials science (Cattarin, Doubova, Mengoli & Zotti, 1988).

properties

IUPAC Name

3-(2-ethylhexoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-3-5-7-13(4-2)11-17-12-14-8-6-9-15(16)10-14/h6,8-10,13H,3-5,7,11-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDQLCOUJBVGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Ethylhexyl)oxy]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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